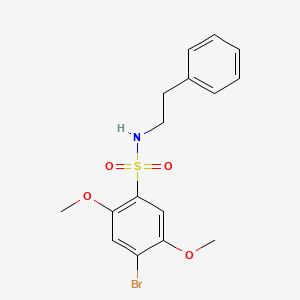

4-bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRGANQIGFOJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

Compound C8 (4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide)

- Structure : Shares the bromo and dimethoxy substituents but incorporates a benzamide core and a 4-methoxyphenylsulfonamido group.

- Spectroscopy : $^{13}\text{C NMR}$ data (e.g., δ 166.3 ppm for carbonyl, δ 55.8 ppm for methoxy groups) indicate electronic environments influenced by electron-withdrawing sulfonamide and bromo groups .

Compound 1 (2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide)

- Structure: Lacks the bromo group but retains the dimethoxy-sulfonamide scaffold with a quinoline substituent.

- Activity: Acts as a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor with >100-fold selectivity over other phosphatases. Highlights the role of sulfonamide substituents in enzyme inhibition .

Key Differences :

- The bromo group in the target compound may enhance steric bulk or influence π-π interactions compared to C8 or Compound 1.

- The 2-phenylethyl group could modulate lipophilicity and membrane permeability relative to quinoline or methoxyphenyl substituents.

Phenethylamine Derivatives: 25B-NBOMe and 2C-B

25B-NBOMe (4-Bromo-2,5-dimethoxy-N-(2-methoxyphenyl)methyl-benzeneethanamine)

- Structure : A phenethylamine derivative with bromo, dimethoxy, and N-benzyl groups.

- Activity: Potent 5-HT${2A}$ receptor agonist (EC${50}$ < 1 nM), linked to hallucinogenic effects. The bromo and methoxy groups are critical for receptor binding .

- Toxicity : Associated with severe intoxication (serum levels: 180 pg/mL), highlighting risks of unregulated psychoactive analogs .

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

- Structure : Lacks the sulfonamide group but shares the bromo-dimethoxy-phenethyl core.

- Applications : Used recreationally; its synthesis and detection methods (e.g., HPLC-MS/MS) parallel analytical approaches for sulfonamide derivatives .

Key Differences :

- The sulfonamide group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~10–11), which may alter bioavailability compared to amine-based 25B-NBOMe or 2C-B.

- Regulatory Status : 25B-NBOMe and 2C-B are controlled substances in multiple jurisdictions , whereas the target compound’s legal status remains unmentioned.

Spectroscopic Profiles :

ADME Properties :

- Compound 1 exhibits favorable aqueous solubility and plasma stability, attributed to its quinoline group .

Biological Activity

Overview

4-Bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with a unique chemical structure that has attracted attention in various scientific fields, particularly for its potential biological activities. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a phenylethyl moiety attached to a benzenesulfonamide core. Its biological activity is of particular interest in the context of medicinal chemistry and pharmacology.

The chemical formula for this compound is . It has a molecular weight of approximately 396.29 g/mol. The compound's structure can be described as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18BrN1O4S1 |

| Molecular Weight | 396.29 g/mol |

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, thereby modulating their activity. This mechanism is critical for understanding its potential therapeutic applications.

Anticancer Potential

Sulfonamides have been studied for their anticancer effects due to their ability to inhibit certain enzymes involved in cancer cell proliferation. The potential of this compound as an anticancer agent warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of benzenesulfonamides and their derivatives:

- Cardiovascular Effects : A study demonstrated that certain benzenesulfonamides could significantly affect coronary resistance and perfusion pressure in isolated rat heart models. The findings suggested that these compounds might interact with calcium channels, leading to vasodilation effects .

- Metabolic Pathways : Research on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) showed significant metabolic pathways involving oxidative deamination and the formation of various metabolites. This study highlighted the importance of understanding metabolic processes for evaluating the safety and efficacy of such compounds .

- Docking Studies : Computational docking studies have indicated that sulfonamides can act as calcium channel inhibitors. Such interactions could explain their physiological effects observed in experimental models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine | Lacks sulfonamide group | Psychoactive effects |

| 2,5-Dimethoxy-4-bromophenethylamine | Similar functional groups | Antidepressant properties |

| 4-Bromo-2,5-dimethylphenylamine | Shares bromine and methoxy groups | Potential neuroactivity |

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of the phenethylamine derivative with a brominated dimethoxybenzenesulfonyl chloride. Key steps include:

- Bromination and Methoxy Protection : Introduce bromine at the 4-position of 2,5-dimethoxybenzenesulfonyl chloride using N-bromosuccinimide (NBS) under controlled conditions .

- Sulfonamide Coupling : React the sulfonyl chloride with 2-phenylethylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 0°C during sulfonylation to minimize side reactions .

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .

- Yield Data : Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT | 85 | 90 | |

| Sulfonylation | TEA, DCM, -5°C, 12h | 72 | 95 | |

| Purification | Ethanol/water recrystallization | 68 | 98 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and aromatic protons split by bromine’s electronegativity .

- ¹³C NMR : Confirms sulfonamide (C-SO₂) at ~115 ppm and brominated aromatic carbons at ~125 ppm .

- IR Spectroscopy : Detects sulfonamide S=O stretches at 1320–1160 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₇BrN₂O₄S: 417.01 g/mol) .

Q. Critical Considerations :

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid interference in NMR .

- Cross-validate with X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve conflicting structural data for sulfonamide derivatives?

Methodological Answer:

- X-ray Crystallography :

- Resolve ambiguities in bond angles/positions (e.g., bromine’s steric effects on packing) using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

- Example: A dichloro-methoxyphenyl sulfonamide () crystallized in the monoclinic P2₁/c space group with Z = 4, revealing intermolecular H-bonding between sulfonamide and methoxy groups.

- Density Functional Theory (DFT) :

- Compare experimental vs. calculated geometric parameters (bond lengths, torsion angles) to validate structural hypotheses .

Q. Table 2: Crystallographic Data Comparison

| Parameter | 4-Bromo Derivative (Hypothetical) | Dichloro Analog | Double Sulfonamide |

|---|---|---|---|

| Space Group | P2₁/c | P2₁/c | P-1 |

| Unit Cell (Å, °) | a=8.2, b=12.1, c=14.5; β=102.3 | a=7.9, b=11.8, c=15.2 | a=9.4, b=10.5, c=12.7 |

| Halogen Bonding | Br···O (2.9 Å) | Cl···O (3.1 Å) | F···S (3.3 Å) |

Q. What strategies address contradictory bioactivity data in halogenated sulfonamides?

Methodological Answer:

- Systematic SAR Studies :

- Vary substituents (e.g., replace Br with Cl or F) and test against enzyme targets (e.g., carbonic anhydrase, serine proteases) .

- Example: Bromine’s bulkiness in 4-bromo derivatives may enhance selectivity but reduce solubility, impacting IC₅₀ values .

- Data Normalization :

- Use standardized assays (e.g., fluorescence-based enzyme inhibition) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. Case Study :

- A fluoro-sulfonamide () showed 10-fold higher inhibition of trypsin than its bromo analog, attributed to electronegativity differences .

Q. How does the bromo substituent influence intermolecular interactions in sulfonamide crystals?

Methodological Answer:

- Halogen Bonding : Bromine participates in X···O/N interactions (2.8–3.2 Å), stabilizing crystal packing .

- Steric Effects : The 4-bromo group in the target compound may distort the benzene ring, altering π-π stacking distances vs. chloro analogs .

- Thermal Analysis : DSC/TGA data (e.g., melting points ~250°C for bromo derivatives vs. 230°C for chloro) correlate with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.